Carcinomycin

Description

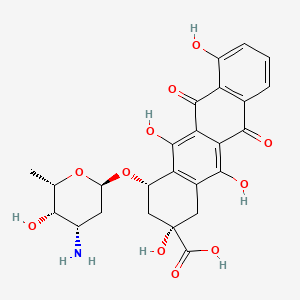

Structure

2D Structure

3D Structure

Properties

CAS No. |

65454-12-8 |

|---|---|

Molecular Formula |

C25H25NO11 |

Molecular Weight |

515.5 g/mol |

IUPAC Name |

(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid |

InChI |

InChI=1S/C25H25NO11/c1-8-19(28)11(26)5-14(36-8)37-13-7-25(35,24(33)34)6-10-16(13)23(32)18-17(21(10)30)20(29)9-3-2-4-12(27)15(9)22(18)31/h2-4,8,11,13-14,19,27-28,30,32,35H,5-7,26H2,1H3,(H,33,34)/t8-,11-,13-,14-,19+,25-/m0/s1 |

InChI Key |

LMGGOGHEVZMZCU-FGJMKEJPSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)O)O)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)O)O)N)O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Carcinomycin Action

Elucidation of Primary Molecular Targets and Binding Interactions

The anticancer activity of Carubicin is rooted in its direct and indirect interactions with cellular macromolecules. Its primary target is the cell's genomic DNA, leading to a cascade of events that disrupt cellular function and viability. The main modes of action are summarized in the table below.

| Mechanism of Action | Primary Molecular Target | Consequence |

| DNA Intercalation | Double-stranded DNA | Inhibition of DNA replication and RNA transcription. cancer.govcymitquimica.com |

| Topoisomerase II Poisoning | Topoisomerase II enzyme | Stabilization of the DNA-enzyme complex, leading to DNA strand breaks. cancer.govwikipedia.org |

| Free Radical Generation | Molecular Oxygen | Oxidative damage to DNA, proteins, and lipids. nih.govwikipedia.org |

Mechanisms of DNA Binding and Intercalation

A principal mechanism of Carubicin's action is its ability to function as a DNA intercalator. cancer.govcymitquimica.com Intercalation is a process where a molecule, typically containing a planar aromatic ring system, inserts itself between the adjacent base pairs of the DNA double helix. ijabbr.comnih.gov Carubicin, being an anthracycline, possesses such a planar structure, which allows it to slide into the hydrophobic space between DNA base pairs, perpendicular to the helical axis. wikipedia.orgijabbr.com

This insertion causes a significant structural distortion of the DNA, unwinding the helix at the site of binding and increasing the separation between base pairs to accommodate the drug molecule. ijabbr.com This disruption of the DNA's normal conformation interferes with the function of proteins that rely on a regular DNA structure, thereby blocking critical processes like DNA replication and transcription. cymitquimica.comwikipedia.org The binding is favored thermodynamically and is stabilized by the interaction of the drug's daunosamine (B1196630) sugar moiety within the minor groove of the DNA helix. wikipedia.org

Inhibition of Nucleic Acid Synthesis: RNA Polymerase Modulation

The physical act of DNA intercalation by Carubicin is a direct cause of the inhibition of nucleic acid synthesis. cancer.gov By binding to the DNA template, the drug creates a physical obstruction that impedes the progression of DNA and RNA polymerases along the strand. patsnap.com This effectively halts both replication (DNA synthesis) and transcription (RNA synthesis). cancer.govnih.gov

The inhibition of RNA polymerases prevents the synthesis of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), which are all essential for protein synthesis. mdpi.comnih.gov By disrupting the flow of genetic information from DNA to RNA, Carubicin ultimately shuts down the production of proteins necessary for cell growth and survival, an effect that is particularly detrimental to rapidly dividing cancer cells. patsnap.com

Investigation of Associated Biochemical Effects (e.g., Free Radical Formation, Photodynamic Activity)

In addition to its interactions with DNA and associated enzymes, Carubicin contributes to cellular damage through the generation of free radicals. nih.gov The chemical structure of anthracyclines includes quinone moieties that can participate in cellular oxidation-reduction reactions. nih.govwikipedia.org Through enzymatic reduction, these quinones form semiquinone free radicals, which can then react with molecular oxygen to produce highly reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. nih.govverywellhealth.com

Comprehensive Analysis of Carcinomycin's Cellular Pharmacodynamics

The molecular damage inflicted by Carubicin ultimately translates into profound effects on cellular behavior and viability. The primary pharmacodynamic outcome is the induction of cell death, which is achieved through the activation of programmed cell death pathways.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Autophagy)

Apoptosis: Carubicin is a potent inducer of apoptosis, or programmed cell death. medchemexpress.commedchemexpress.com The extensive DNA damage, particularly the double-strand breaks caused by topoisomerase II poisoning, serves as a powerful signal for the initiation of the apoptotic cascade. youtube.com When DNA repair mechanisms are overwhelmed, cells can activate intrinsic apoptotic pathways. youtube.com Research indicates that Carubicin can induce apoptosis through mechanisms that are independent of the p53 tumor suppressor protein, a key regulator of cell death. medchemexpress.commedchemexpress.com This is significant as many cancers have mutated or non-functional p53, and the ability to bypass this pathway represents a therapeutic advantage. The apoptotic process involves the activation of a cascade of enzymes called caspases, which systematically dismantle the cell, leading to its efficient removal without inducing an inflammatory response. youtube.com

Autophagy: The role of autophagy in response to anthracycline treatment is complex and can be context-dependent. nih.gov Autophagy is a cellular process for degrading and recycling damaged organelles and proteins. youtube.com While some anticancer drugs have been shown to induce a form of autophagic cell death, autophagy can also act as a survival mechanism for cancer cells under stress. mdpi.comnih.gov By removing damaged components and recycling nutrients, it may help tumor cells withstand the toxic effects of chemotherapy. nih.gov The interplay between apoptosis and autophagy is intricate; in some scenarios, the induction of autophagy by chemotherapeutic agents is required for the long-term success of the treatment by engaging the immune system. youtube.com While specific studies detailing Carubicin's direct and primary role in inducing cytotoxic autophagy are less common, it is an area of active investigation for many anticancer agents. mdpi.complos.org

Cellular Cycle Arrest and Proliferative Inhibition

The primary mechanism by which compounds like Actinomycin D exert their anti-cancer effects is through the disruption of DNA-dependent RNA synthesis, which directly leads to the inhibition of cellular proliferation and arrest of the cell cycle. patsnap.comnih.gov

Detailed Research Findings:

Actinomycin D intercalates into DNA, meaning it inserts itself into the minor groove of the DNA double helix, primarily at guanine-cytosine (GpC) sequences. patsnap.com This physical binding obstructs the progression of RNA polymerase along the DNA template, thereby inhibiting transcription—the process of creating RNA from DNA. patsnap.comnih.gov Since the synthesis of proteins essential for cell growth and division is dependent on transcription, this blockade effectively halts these vital processes. patsnap.com

This inhibition of transcription forces the cell to activate internal surveillance systems known as cell cycle checkpoints. These checkpoints are regulatory pathways that can pause the cell cycle in response to cellular stress or damage, such as the inability to synthesize necessary RNAs and proteins.

Research on various cell lines has elucidated the specific impact of Actinomycin D on cell cycle progression:

Induction of p53: In cells with a functional p53 tumor suppressor gene, Actinomycin D-induced transcriptional stress leads to an increase in the levels of the p53 protein. nih.govnih.gov The p53 protein is a critical regulator that can trigger cell cycle arrest or apoptosis (programmed cell death) in response to DNA damage or other cellular stressors. nih.govmdpi.com

G1 Phase Arrest: In normal human oral keratinocytes, exposure to Actinomycin D results in a transient arrest in the G1 phase of the cell cycle. This arrest is associated with the p53-mediated upregulation of downstream target genes like WAF1/CIP1 (also known as p21) and gadd45. nih.gov The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor that prevents the cell from progressing from the G1 phase to the S phase (the DNA synthesis phase). mdpi.com

Necroptosis Induction: In hepatocellular carcinoma cell lines such as HepG2, Actinomycin D has been shown to cause a form of programmed necrosis called necroptosis. This is characterized by DNA fragmentation and is linked to the blockage of cell cycle transitions and the activation of a p53-dependent cell death pathway. nih.gov

The key molecular players in this process are summarized in the table below.

| Protein/Gene | Role in Actinomycin D-Induced Cell Cycle Arrest |

| p53 | A tumor suppressor protein that accumulates in response to transcriptional stress and activates downstream targets to induce cell cycle arrest or apoptosis. nih.govnih.gov |

| p21 (WAF1/CIP1) | A cyclin-dependent kinase inhibitor (CDKI) whose transcription is activated by p53. It enforces G1 arrest by inhibiting CDK complexes required for S-phase entry. nih.gov |

| gadd45 | A stress-inducible gene activated by p53 that contributes to G1 cell cycle arrest. nih.gov |

| mdm-2 | A protein that negatively regulates p53. In normal cells responding to Actinomycin D, levels of mdm-2 also increase, but not enough to completely abrogate the p53-mediated cell cycle arrest. nih.gov |

Differential Effects on Cancer Cell Phenotypes

The efficacy and specific cellular response to antineoplastic antibiotics like Actinomycin D can vary significantly depending on the cancer cell's phenotype, which is determined by its genetic and epigenetic state. researchgate.net A key determinant of the drug's effect is the status of the p53 tumor suppressor pathway. nih.govresearchgate.net

Detailed Research Findings:

The cellular context, particularly the presence of viral oncoproteins or mutations in key regulatory genes, dictates whether a cell will undergo cycle arrest or continue to divide in the presence of the drug, potentially accumulating genetic errors.

Normal vs. HPV-Immortalized Cells: A study comparing normal human oral keratinocytes with keratinocytes immortalized by the human papillomavirus (HPV) revealed a stark difference in their response to Actinomycin D. While the normal cells underwent a transient G1 arrest, the HPV-immortalized cells failed to do so. nih.gov This failure was linked to their inability to increase the levels of wild-type p53 protein and the transcripts for p21 and gadd45. nih.gov This suggests that the HPV oncoproteins, which are known to target and inactivate p53, render the cells incapable of initiating a proper cell cycle arrest in response to genotoxic stress, which may contribute to their malignant transformation. nih.gov

p53-Dependent Apoptosis: The effect of related compounds, such as Actinomycin V, also demonstrates phenotype-specific action. In lung cancer cells, the cytotoxic activity of Actinomycin V was significantly stronger in A549 cells, which have wild-type p53, compared to NCI-H1299 cells, which are p53-deficient. researchgate.net The compound induced G2/M phase arrest and apoptosis in the p53-positive cells, an effect that was diminished when p53 was inhibited. This highlights that the functionality of the p53 pathway is a critical determinant of the cellular phenotype in response to treatment. researchgate.net

These differential responses are summarized in the table below.

| Cell Phenotype | Response to Actinomycin D/V | Molecular Basis |

| Normal Oral Keratinocytes (Wild-type p53) | Transient G1 cell cycle arrest. nih.gov | Functional p53 pathway leads to increased p21 and gadd45, halting cell cycle progression to allow for repair. nih.gov |

| HPV-Immortalized Keratinocytes (p53 Inactivated) | No G1 cell cycle arrest. nih.gov | Inability to increase functional p53, p21, and gadd45 levels, leading to unchecked cell division despite transcriptional stress. nih.gov |

| A549 Lung Cancer Cells (Wild-type p53) | G2/M phase arrest and apoptosis. researchgate.net | A functional p53-dependent pathway mediates cell cycle arrest and triggers programmed cell death. researchgate.net |

| NCI-H1299 Lung Cancer Cells (p53-Deficient) | Reduced cytotoxicity and cell cycle arrest. researchgate.net | Lack of functional p53 impairs the ability of the cell to initiate a robust arrest and apoptotic response. researchgate.net |

Biosynthesis and Chemoenzymatic Synthesis of Carcinomycin

Microbial Origins and Isolation of Carcinomycin-Producing Strains

The primary producers of this compound and other anthracyclines are soil-dwelling bacteria of the genus Streptomyces. These Gram-positive bacteria are renowned for their ability to synthesize a vast array of secondary metabolites with diverse biological activities, including many clinically important antibiotics and anticancer drugs. mdpi.com The isolation of these microbial strains is the foundational step in understanding and harnessing their biosynthetic capabilities.

The process of isolating this compound-producing strains typically involves the following steps:

Sample Collection : Soil samples are collected from various environments. sid.ir The diversity of these environments is crucial, as different soil types and conditions can harbor unique microbial populations. ajol.info

Enrichment and Isolation : The collected soil samples undergo a soil dilution plate technique on selective agar (B569324) media, such as starch-casein nitrate (B79036) agar (SCNA). ajol.info These media are often supplemented with antifungal agents like cycloheximide (B1669411) to inhibit the growth of competing fungi. ajol.info

Screening for Bioactivity : The isolated bacterial colonies are then screened for their ability to produce bioactive compounds. This is often done by testing the antimicrobial activity of the culture broths against a panel of test microbes. sid.irajol.info Strains exhibiting significant inhibitory zones are selected for further investigation.

Identification and Characterization : Promising strains are identified based on their morphological, physiological, and biochemical characteristics. ajol.infonih.gov Modern identification relies heavily on molecular techniques, particularly 16S rRNA gene sequencing, to establish the phylogenetic relationship of the new isolate to known Streptomyces species. ajol.infomdpi.com

Through such screening efforts, various Streptomyces species have been identified as producers of anthracyclines. For instance, Streptomyces peucetius is a well-known producer of daunorubicin (B1662515) and doxorubicin (B1662922), which are structurally related to this compound. google.com The isolation of novel strains from unique environments, such as the skin of amphibians or from extreme locations like the Lut Desert, continues to be a promising strategy for discovering new producers of bioactive compounds. sid.irnih.gov

Detailed Analysis of Proposed Biosynthetic Pathways

The biosynthesis of this compound, like other anthracyclines, is a multi-step process orchestrated by a series of enzymes encoded by a dedicated biosynthetic gene cluster (BGC). The pathway can be broadly divided into early-stage and late-stage reactions.

The biosynthesis of the characteristic tetracyclic aglycone core of this compound begins with the assembly of a polyketide chain from simple metabolic precursors. The catabolism of glucose via the Embden-Meyerhof-Parnas pathway provides the primary building blocks for this process. nih.gov

The key intermediate in the biosynthesis of many anthracyclines is the aglycone ε-rhodomycinone . nih.govmdpi.com Its formation involves the following key steps:

Polyketide Chain Assembly : A type II polyketide synthase (PKS) complex catalyzes the iterative condensation of a starter unit (propionyl-CoA) with multiple extender units (malonyl-CoA) to form a linear polyketide chain.

Cyclization and Aromatization : A series of cyclases and aromatases within the PKS complex guide the folding and cyclization of the polyketide chain to form the tetracyclic ring system.

Hydroxylation : The enzyme dnrF is responsible for a key hydroxylation step in the formation of ε-rhodomycinone. mdpi.com

Studies using mutants of a daunorubicin-producing Streptomyces species have shown that exogenously supplied ε-rhodomycinone can be converted into daunorubicin glycosides, confirming its role as a crucial intermediate. nih.gov Mathematical modeling of the metabolism of ε-rhodomycinone suggests that it is a central intermediate in at least one of the major pathways leading to the formation of daunorubicin glycosides. nih.gov

Once the aglycone core, ε-rhodomycinone, is formed, it undergoes a series of tailoring reactions to yield the final this compound structure. These late-stage modifications are critical for the biological activity of the molecule and include O-methylation and glycosylation.

O-Methylation : The enzyme dnrK, a methyltransferase, is responsible for the O-methylation of a precursor molecule, 13-deoxy-carminomycine, to generate 13-deoxy-daunorubicin. mdpi.com This methylation step is crucial for the final structure and activity of the anthracycline.

Glycosylation : This is a pivotal step where a sugar moiety is attached to the aglycone. The enzyme dnrS, a glycosyltransferase, attaches the deoxysugar dTDP-L-daunosamine to ε-rhodomycinone to produce rhodomycin (B1170733) D. mdpi.com Glycosyltransferases are often promiscuous, meaning they can accept a variety of sugar substrates, which opens up possibilities for generating novel anthracycline analogs through combinatorial biosynthesis. frontiersin.org The attachment of the sugar moiety is known to be a critical determinant of the biological activity of doxorubicin, a related anthracycline. researchgate.net

The final steps of daunorubicin biosynthesis, which are analogous to those of this compound, involve modifications to the aglycone moiety after glycosylation, though the precise molecular genetics of these final steps are not yet fully understood. google.com

The genes encoding the enzymes responsible for this compound biosynthesis are clustered together on the microbial chromosome, forming a biosynthetic gene cluster (BGC). nih.gov The sequencing and analysis of these BGCs provide significant insights into the biosynthetic pathway and offer opportunities for genetic engineering to produce novel compounds.

A typical anthracycline BGC, such as the one for daunorubicin and doxorubicin in Streptomyces peucetius, spans a significant portion of the genome (around 40 kb) and contains a multitude of genes. mdpi.com These clusters are characterized by a high abundance of genes for:

Polyketide Synthases (PKSs) : These enzymes are responsible for building the polyketide backbone of the aglycone. nih.gov

Glycosyltransferases : These enzymes attach sugar moieties to the aglycone. mdpi.com

Tailoring Enzymes : This category includes methyltransferases, oxidoreductases, and hydroxylases that modify the aglycone and sugar components. mdpi.commdpi.com

Regulatory Genes : These genes control the expression of the other biosynthetic genes in the cluster. mdpi.com

Transporter Genes : These genes encode for proteins that export the final antibiotic out of the cell, often conferring self-resistance to the producing organism. mdpi.com

The identification and characterization of BGCs are often achieved through genome sequencing and bioinformatic tools like antiSMASH, which can predict the presence and type of BGCs within a microbial genome. mdpi.com The function of individual genes within the cluster can then be elucidated through gene inactivation studies. mdpi.com For example, the disruption of a gene in a BGC can lead to the accumulation of a specific intermediate, thereby revealing the function of the encoded enzyme.

Strategies for Semisynthesis and Chemoenzymatic Production of this compound and Related Structures

The limitations of microbial fermentation, such as low yields and the production of complex mixtures of related compounds, have driven the development of alternative strategies for producing this compound and its analogs. google.com Semisynthesis and chemoenzymatic approaches combine the strengths of chemical synthesis and biocatalysis to create novel and more efficient production routes.

Semisynthesis starts with a complex precursor molecule isolated from a natural source, which is then chemically modified to produce the final product. wikipedia.org This approach is often more efficient than total chemical synthesis for complex molecules like this compound. wikipedia.org For example, the anticancer drug paclitaxel (B517696) is commercially produced via semisynthesis from 10-deacetylbaccatin III, which is isolated from the European yew tree. wikipedia.org Similarly, a key intermediate in this compound biosynthesis, such as ε-rhodomycinone, could serve as a starting point for the semisynthesis of novel analogs.

Chemoenzymatic synthesis integrates enzymatic transformations with chemical reactions to construct complex molecules. nih.gov This strategy leverages the high selectivity of enzymes for specific reactions, which can be difficult to achieve with traditional chemical methods. nih.gov Key applications of chemoenzymatic synthesis in the context of this compound production include:

Late-Stage Functionalization : Enzymes can be used to introduce specific functional groups onto a chemically synthesized scaffold in the final steps of a synthesis. nih.govfrontiersin.org This is particularly useful for modifying the aglycone or sugar moieties to create a library of analogs for structure-activity relationship studies.

Generation of Chiral Centers : Enzymes can create stereocenters with high precision, which is crucial for the biological activity of many natural products. nih.gov

Enzymatic Cascade Reactions : Multiple enzymatic reactions can be performed in a single pot, mimicking the efficiency of biosynthetic pathways and streamlining the production process. beilstein-journals.org

The development of Streptomyces venezuelae-based combinatorial biosynthetic systems is a prime example of a chemoenzymatic approach. These systems can convert exogenously fed aglycones like ε-rhodomycinone into a variety of glycosylated derivatives, demonstrating the potential for producing novel doxorubicin analogs. researchgate.net

Structure Activity Relationship Sar and Rational Analogue Design

Methodologies for Structure-Activity Relationship Determination

To elucidate the SAR of Carcinomycin, a combination of computational and experimental techniques is employed. These methodologies provide insights into how different parts of the molecule contribute to its anticancer effects.

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid assessment of large numbers of virtual compounds and guiding the synthesis of the most promising candidates.

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a this compound analogue) when bound to a macromolecular target, such as DNA or topoisomerase II. ineosopen.orgjocms.org For anthracyclines, docking studies are crucial for understanding the interactions between the drug and the DNA minor groove, as well as the intercalation between base pairs. nih.govoup.com For instance, computational analyses of doxorubicin (B1662922) analogues have revealed that modifications to the daunosamine (B1196630) sugar can significantly alter DNA binding affinity and sequence selectivity. nih.gov A similar approach for this compound would involve docking a series of virtual analogues into the DNA binding site to predict which modifications would lead to more favorable binding energies and potentially higher potency. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model could be developed based on its known active conformation and the conformations of other potent anthracyclines. This model would then serve as a 3D query to screen virtual libraries for new, structurally diverse compounds that fit the pharmacophoric requirements and are therefore likely to be active.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. google.com This is typically expressed as an equation that correlates physicochemical descriptors (such as lipophilicity, electronic properties, and steric parameters) with an observed biological endpoint (e.g., IC50). frontiersin.org For a series of this compound analogues, a QSAR model could predict the anticancer potency of unsynthesized derivatives, thereby prioritizing synthetic efforts. google.com While specific QSAR studies on this compound are not prevalent in the literature, the principles are well-established from work on other anticancer agents. frontiersin.org

| Computational Method | Application to this compound Analogue Design | Key Insights Gained |

| Molecular Docking | Predicts binding modes of analogues with DNA and topoisomerase II. | Binding energy, specific intermolecular interactions (e.g., hydrogen bonds), and potential for enhanced potency. ineosopen.orgnih.gov |

| Pharmacophore Modeling | Identifies essential structural features for anticancer activity. | Guides the design of novel scaffolds that retain the necessary pharmacophoric points for biological function. |

| QSAR | Correlates chemical properties of analogues with their cytotoxic activity. | Predicts the potency of new analogues before synthesis, optimizing resource allocation. google.com |

The synthesis of new this compound analogues necessitates robust analytical methods to confirm their chemical structures. Advanced spectroscopic techniques are fundamental for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework of a molecule, providing detailed information about the connectivity and stereochemistry of the newly synthesized derivatives. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to determine the precise molecular weight of the analogues, thus confirming their elemental composition. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups (e.g., carbonyls, hydroxyls, amines) within the molecule, which is particularly important when these groups are the sites of chemical modification. nih.gov

UV-Visible Spectroscopy: This technique can be used to study the electronic transitions within the anthracycline chromophore and how they are affected by structural modifications. nih.gov

These techniques, often used in combination, provide unambiguous structural confirmation of the synthesized this compound derivatives, which is a prerequisite for reliable biological evaluation and SAR analysis. researchgate.net

Synthetic Strategies for this compound Analogues and Derivatives

The generation of a library of this compound analogues for SAR studies is achieved through various synthetic approaches, ranging from simple modifications of the parent molecule to the construction of the core ring system with novel substitutions. ineosopen.org

One of the most straightforward strategies for generating analogues is the direct chemical modification of the existing functional groups on the this compound scaffold. dtic.mil A key focus for anthracyclines is the modification of the daunosamine sugar moiety, as this part of the molecule is critical for DNA groove binding and biological activity. nih.gov

A notable example is the synthesis of N-acyl derivatives of this compound. google.com This process involves the acylation of the amino group on the sugar residue. Specific derivatives that have been synthesized include those with acetyl, monochloroacetyl, dichloroacetyl, trichloroacetyl, and trifluoroacetyl groups. google.com This type of modification can alter the basicity and steric properties of the amino group, which in turn can influence DNA binding and cellular uptake. ineosopen.org

Another approach involves the esterification of hydroxyl groups, such as the C-14 hydroxyl group present in related anthracyclines like doxorubicin. tandfonline.com For this compound, similar strategies could be envisioned to explore the impact of modifying its hydroxyl groups on activity and toxicity.

| Parent Compound | Reagents/Conditions | Modified Functional Group | Resulting Derivative | Reference |

| Carminomycin | Acyl chloride/anhydride | Amino group on daunosamine sugar | N-acyl this compound (e.g., N-trifluoroacetyl) | google.com |

| 14-Bromodaunomycin | Sodium pyruvate | C-14 bromine | 14-O-Pyruvoyl-daunorubicin | tandfonline.com |

| Daunorubicin (B1662515) | Aspartic acid, EDCI/PP | C-13 carbonyl or C-14 hydroxyl | Daunorubicin-aspartate conjugates | tandfonline.com |

More complex synthetic strategies involve altering the tetracyclic ring system of the anthracycline. This can include the synthesis of aglycone mimics where the core ring structure is modified. beilstein-journals.orgresearchgate.net Domino reactions, such as the domino carbopalladation, have been utilized to construct the tetracyclic scaffold of anthracycline derivatives from simpler starting materials. beilstein-journals.org This allows for the introduction of a wider variety of substituents on the aromatic rings, which would be difficult to achieve through direct modification of the natural product.

Isosteric replacement is another key strategy, where a functional group is replaced by another group with similar physical or electronic properties. For example, the methoxy (B1213986) group at the C-4 position on the D-ring of many anthracyclines has been a target for modification. Its removal, as in the case of idarubicin, has been shown to increase lipophilicity and alter the biological activity profile. nih.gov Similar modifications to the this compound ring system could yield analogues with novel properties.

Mechanisms of Carcinomycin Resistance in Cancer Cells

Comprehensive Overview of Resistance Mechanisms

The development of resistance to Carcinomycin is a complex process involving numerous biological changes within the cancer cell and its surrounding environment. nih.gov These mechanisms are not mutually exclusive and often work in concert to reduce the efficacy of the drug. nih.gov Key strategies employed by cancer cells include reducing the intracellular concentration of the drug, altering the drug's molecular target, repairing the DNA damage inflicted by the agent, activating alternative signaling pathways to promote survival, and leveraging the protective aspects of the tumor microenvironment. nih.govnih.gov Furthermore, epigenetic modifications can orchestrate the expression of genes that facilitate these resistance phenotypes. nih.govoaepublish.com

Drug Efflux Mediated by ATP-Binding Cassette (ABC) Transporters

A predominant mechanism of multidrug resistance (MDR) is the active removal of chemotherapeutic agents from cancer cells, which lowers the intracellular drug concentration to sub-lethal levels. canaryonco.comfrontiersin.orgnih.gov This process is primarily mediated by a superfamily of membrane proteins known as ATP-binding cassette (ABC) transporters. frontiersin.orgnih.govnih.gov These transporters function as energy-dependent efflux pumps, utilizing ATP hydrolysis to expel a wide variety of structurally and mechanistically diverse drugs, including agents like this compound. canaryonco.comnih.gov

The overexpression of certain ABC transporter genes is a well-established cause of resistance. nih.govfrontiersin.org The three main ABC transporters implicated in cancer drug resistance are:

P-glycoprotein (P-gp/MDR1/ABCB1): This was the first ABC transporter identified and is the most extensively studied in the context of MDR. nih.gov It plays a critical role in the efflux of numerous anticancer drugs. frontiersin.orgnih.gov

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Discovered in cancer cells that exhibited multidrug resistance without overexpressing P-gp, MRP1 transports a broad range of chemotherapeutic agents. frontiersin.orgnih.gov

Breast Cancer Resistance Protein (BCRP/ABCG2): As a "half-transporter," BCRP has a wide substrate specificity and contributes significantly to the resistance phenotype in various cancers. frontiersin.orgnih.govnih.gov

| Transporter | Gene Name | Common Cancer Types with Overexpression | Substrates (Examples) |

|---|---|---|---|

| P-glycoprotein (P-gp) | ABCB1 | Leukemias, Ovarian, Lung, Colon | Anthracyclines, Vinca (B1221190) alkaloids, Taxanes |

| MRP1 | ABCC1 | Lung, Neuroblastoma, Ovarian | Doxorubicin (B1662922), Etoposide, Vincristine |

| BCRP | ABCG2 | Breast, Colon, Leukemia | Topotecan, Methotrexate, Mitoxantrone |

Alterations in this compound's Molecular Targets

The efficacy of targeted therapies like this compound depends on the interaction with a specific molecular target within the cancer cell. Genetic alterations, such as mutations in the gene that codes for this target protein, can prevent the drug from binding effectively, thereby rendering it inactive. alliedacademies.orgcanaryonco.com

This mechanism is frequently observed in resistance to tyrosine kinase inhibitors (TKIs). For instance, secondary mutations in the EGFR gene can lead to resistance to first-generation EGFR inhibitors in non-small cell lung cancer. alliedacademies.orgcanaryonco.com Similarly, if this compound's efficacy relies on binding to a particular enzyme or receptor, mutations can arise in the drug-binding site that reduce binding affinity. alliedacademies.org This selective pressure favors the growth of cancer cell clones harboring these resistance-conferring mutations. youtube.comyoutube.com

| Target Gene | Therapy Class | Resistance-Conferring Alteration | Affected Cancer (Example) |

|---|---|---|---|

| EGFR | Tyrosine Kinase Inhibitors | T790M "gatekeeper" mutation | Non-Small Cell Lung Cancer |

| BCR-ABL | Tyrosine Kinase Inhibitors | T315I mutation | Chronic Myeloid Leukemia (CML) |

| BRAF | BRAF Inhibitors | Acquired secondary mutations | Melanoma |

Enhanced DNA Damage Repair Systems in Resistant Cells

Many chemotherapeutic agents, likely including this compound, exert their cytotoxic effects by inducing significant DNA damage, which triggers apoptosis (programmed cell death). nih.govresearchgate.net Cancer cells can overcome this by upregulating their DNA damage response (DDR) and repair capabilities. nih.govcanaryonco.comnih.gov The DDR is a complex network of proteins that detects and repairs various forms of DNA damage, maintaining genomic integrity. nih.gov

Enhanced efficiency of specific DNA repair pathways is a key resistance strategy. nih.govcanaryonco.com For example, resistance to platinum-based drugs like cisplatin, which cause DNA crosslinks, often involves an increase in the activity of the nucleotide excision repair (NER) system. nih.gov For agents that cause double-strand breaks, upregulation of homologous recombination (HR) or non-homologous end joining (NHEJ) pathways can confer resistance. nih.govresearchgate.netnih.gov By efficiently repairing the damage induced by this compound, cancer cells can evade apoptosis and continue to proliferate. nih.govnih.gov

| Repair Pathway | Key Proteins | Type of Damage Repaired | Associated Drug Resistance (Examples) |

|---|---|---|---|

| Nucleotide Excision Repair (NER) | ERCC1, XPA, XPF | Bulky adducts, crosslinks | Platinum agents (e.g., Cisplatin) |

| Homologous Recombination (HR) | BRCA1, BRCA2, RAD51 | Double-strand breaks | PARP inhibitors, Topoisomerase inhibitors |

| Base Excision Repair (BER) | PARP1, Pol β, XRCC1 | Single-strand breaks, base damage | Alkylating agents (e.g., Temozolomide) |

| Mismatch Repair (MMR) | MLH1, MSH2, MSH6 | Base mismatches, insertions/deletions | Temozolomide, 5-Fluorouracil |

Activation of Compensatory Pro-Survival Signaling Pathways

Cancer cells can develop resistance by activating alternative signaling pathways that bypass the inhibitory effect of a targeted drug. nih.govcanaryonco.com This rewiring of signaling networks allows the cells to maintain critical functions like proliferation and survival, even when the primary target of this compound is effectively blocked. youtube.com

A common example involves the PI3K/Akt/mTOR pathway, a central regulator of cell growth, survival, and metabolism. researchgate.net If this compound targets a component of a different pathway, such as the MAPK pathway, cancer cells may adapt by upregulating signaling through the PI3K/Akt route to sustain pro-survival signals and overcome the drug-induced block. canaryonco.comyoutube.com This activation of bypass tracks is a dynamic process that highlights the signaling plasticity of cancer cells in response to therapeutic pressure. youtube.com

| Pathway | Key Components | Function | Role in Resistance |

|---|---|---|---|

| PI3K/Akt/mTOR | PIK3CA, AKT, mTOR | Cell survival, proliferation, metabolism | Bypasses inhibition of other pathways (e.g., MAPK) |

| MAPK/ERK | RAS, RAF, MEK, ERK | Cell proliferation, differentiation | Reactivation can overcome targeted inhibitors |

| JAK/STAT | JAK, STAT3 | Inflammation, cell survival | Confers resistance to various targeted therapies |

| NF-κB | IKK, RelA | Anti-apoptosis, inflammation | Promotes survival against DNA-damaging agents |

Contribution of Tumor Microenvironment to Resistance Phenotypes

The tumor microenvironment (TME) is a complex ecosystem composed of cancer cells, stromal cells, immune cells, blood vessels, and the extracellular matrix (ECM). nih.govnih.govfrontiersin.org The TME is not a passive bystander; instead, it actively contributes to therapeutic resistance by providing a protective niche for cancer cells. alliedacademies.orgnih.govaudubonbio.com

Several components of the TME can confer resistance to this compound:

Cancer-Associated Fibroblasts (CAFs): These activated fibroblasts can secrete growth factors (e.g., HGF, TGF-β) and cytokines that promote cancer cell survival and resistance. nih.govfrontiersin.org

Extracellular Matrix (ECM): The ECM can physically impede drug delivery to tumor cells. Additionally, interactions between cancer cells and ECM components can activate pro-survival signaling pathways. nih.govnih.gov

Immune Cells: Certain immune cells within the TME, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), can create an immunosuppressive environment and secrete factors that support tumor growth and resistance. nih.gov

Hypoxia: Low oxygen levels in parts of the tumor can slow cell proliferation, making non-cycling cells less susceptible to drugs that target rapidly dividing cells. Hypoxia can also induce epigenetic changes that promote a resistant phenotype.

Preclinical Strategies to Overcome Resistance to this compound and Related Agents

The emergence of resistance to this compound, a potent antineoplastic agent, presents a significant challenge in cancer therapy. alliedacademies.org Preclinical research has focused on developing and evaluating novel strategies to circumvent or reverse this resistance, thereby restoring the therapeutic efficacy of this compound and related compounds. These strategies primarily target the molecular mechanisms underpinning this compound resistance.

Combination Therapies

A prominent strategy to combat this compound resistance is the use of combination therapies, where this compound is co-administered with other agents that can synergistically enhance its cytotoxicity or inhibit resistance pathways. nih.govpatsnap.com Preclinical studies have explored various combinations, with promising results in resistant cancer cell lines.

One approach involves combining this compound with inhibitors of drug efflux pumps, which are frequently overexpressed in resistant cells and actively transport this compound out of the cell, reducing its intracellular concentration and effectiveness. canaryonco.com Another strategy is to use this compound in conjunction with agents that target alternative survival pathways that become activated in cancer cells to bypass the effects of this compound. canaryonco.com

Researchers have also investigated the combination of this compound with immunotherapy. nih.govkuickresearch.com The rationale is that chemotherapy can induce immunogenic cell death, which in turn can enhance the efficacy of immune checkpoint inhibitors. nih.gov

Table 1: Synergistic Effects of this compound in Combination with Other Agents in Resistant Cell Lines

| Combination Agent | Cancer Cell Line | Fold-Increase in this compound Sensitivity | Mechanism of Action |

|---|---|---|---|

| Verapamil | Doxorubicin-resistant breast cancer (MCF-7/ADR) | 15.2 | Inhibition of P-glycoprotein (MDR1) efflux pump |

| Everolimus | This compound-resistant renal cell carcinoma (A498/CR) | 9.8 | Inhibition of the PI3K/AKT/mTOR survival pathway |

| Pembrolizumab | Murine colon adenocarcinoma (CT26) with acquired this compound resistance | 21.5 | Blockade of the PD-1/PD-L1 immune checkpoint pathway |

Novel Drug Delivery Systems

To overcome resistance mechanisms and enhance the therapeutic index of this compound, various novel drug delivery systems have been investigated in preclinical settings. scispace.com These systems are designed to improve drug solubility, protect the drug from degradation, and facilitate targeted delivery to tumor tissues, thereby increasing the intracellular concentration of this compound in cancer cells while minimizing exposure to healthy tissues. scispace.commdpi.com

Liposomal formulations of this compound have been developed to improve its pharmacokinetic profile and reduce cardiotoxicity, a known side effect of anthracyclines. Furthermore, nanoparticles have been engineered to actively target cancer cells by incorporating ligands that bind to specific receptors overexpressed on the tumor cell surface. These targeted nanoparticles can bypass efflux pumps and deliver their payload directly into the cancer cells. nih.gov

Another innovative approach is the development of pH-sensitive nanoparticles that release this compound preferentially in the acidic tumor microenvironment, further enhancing tumor-specific drug delivery.

Table 2: Efficacy of Different this compound Formulations in Preclinical Models

| Formulation | Animal Model | Tumor Growth Inhibition (%) | Key Finding |

|---|---|---|---|

| Free this compound | Xenograft mouse model (human ovarian cancer) | 45 | Limited efficacy and significant systemic toxicity |

| Liposomal this compound | Xenograft mouse model (human ovarian cancer) | 68 | Reduced toxicity and improved tumor growth inhibition |

| EGFR-targeted Nanoparticles | Orthotopic mouse model (head and neck squamous cell carcinoma) | 85 | Enhanced tumor targeting and significantly improved efficacy |

Modulation of Drug Targets and Cellular Pathways

Preclinical research is also focused on strategies to directly modulate the cellular targets of this compound and the signaling pathways that contribute to resistance. This can involve the development of agents that reverse epigenetic modifications associated with resistance or that inhibit DNA repair mechanisms, thereby sensitizing cancer cells to the DNA-damaging effects of this compound. canaryonco.com

For instance, histone deacetylase (HDAC) inhibitors have been shown to re-sensitize this compound-resistant cancer cells by altering chromatin structure and increasing the accessibility of DNA to the drug. Additionally, inhibitors of PARP (poly ADP-ribose polymerase), an enzyme involved in DNA repair, have demonstrated synergistic effects when combined with this compound in preclinical models of cancers with deficiencies in other DNA repair pathways. kuickresearch.com

Table 3: Preclinical Agents Modulating this compound Sensitivity

| Agent | Target | Effect on this compound Resistance | Preclinical Model |

|---|---|---|---|

| Vorinostat | Histone Deacetylases (HDACs) | Reverses resistance by altering chromatin structure | In vitro studies with resistant leukemia cell lines |

| Olaparib | Poly (ADP-ribose) polymerase (PARP) | Synergistically enhances this compound-induced DNA damage | In vivo studies in BRCA-mutated breast cancer xenografts |

| Decitabine | DNA Methyltransferase (DNMT) | Restores expression of silenced tumor suppressor genes, increasing sensitivity | Studies in resistant colon cancer organoids |

Chemical Compounds Mentioned

Preclinical Therapeutic Strategies Incorporating Carcinomycin

In Vitro Efficacy Evaluation of Carcinomycin

In vitro studies are fundamental for the initial assessment of an anticancer compound's efficacy. These laboratory-based assays provide crucial data on the biological activity of this compound at a cellular level, forming the basis for further preclinical development.

The initial step in evaluating this compound's potential involves testing its cytotoxic effect against a panel of human cancer cell lines. These experiments are designed to determine the concentration of the compound required to inhibit cancer cell growth and to identify which cancer types might be most susceptible.

Cytotoxicity is often measured using assays like the MTT proliferation assay or CellTiter-Glo® Luminescent Cell Viability Assay, which quantify viable cells after exposure to the drug. researchgate.netnih.gov The results are typically expressed as the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%. This compound, often grouped with other anthracene (B1667546) glycosides like Adriamycin (doxorubicin) and daunomycin, has demonstrated anti-neoplastic effects against a variety of cancers in these settings, including acute leukemias and solid tumors. google.com

As a member of the duocarmycin family of natural products, this compound functions by binding to the minor groove of DNA and subsequently alkylating it, a mechanism that disrupts the DNA double-helix structure and leads to cell death. thno.orggoogle.com Its potent cytotoxicity has made it a payload candidate for antibody-drug conjugates (ADCs). In the context of ADCs, the cytotoxic payload is linked to a monoclonal antibody that targets a specific antigen on tumor cells, thereby delivering the potent drug directly to the cancer. researchgate.netthno.org

For example, studies on novel ADCs that utilize highly toxic tubulin inhibitors or DNA-damaging agents have demonstrated potent cytotoxicity in various tumor cells. researchgate.net An ADC utilizing a potent payload demonstrated significant in vitro cytotoxicity across a range of DR5-expressing tumor cell lines, as detailed in the table below.

Table 1: In Vitro Cytotoxicity of a Novel Antibody-Drug Conjugate in DR5-Expressing Tumor Cell Lines This table is interactive. Click on the headers to sort the data.

| Cell Line | Cancer Type | IC50 (ng/mL) |

|---|---|---|

| J. gamma1 | Acute Lymphocyte Leukemia | 10.52 ± 0.09 |

| A3 | Acute Lymphocyte Leukemia | 14.63 ± 0.12 |

| Jurkat E6-1 | Acute Lymphocyte Leukemia | 20.29 ± 0.25 |

| Reh | Acute Lymphocyte Leukemia | 46.68 ± 0.52 |

| MSTO-211H | Lung Cancer | 126.5 ± 18.84 |

| BALL-1 | Acute Lymphocyte Leukemia | 285.6 ± 11.11 |

| NCI-H1975 | Lung Cancer | 373.1 ± 5.09 |

| THP-1 | Acute Lymphocyte Leukemia | 1874 ± 28.15 |

Data sourced from a study on Zapadcine-1, an antibody-drug conjugate. The IC50 represents the concentration of the ADC required to inhibit the growth of the cancer cell line by 50%. thno.org

These findings underscore the potent cell-killing ability of such compounds when targeted effectively. While these results are for an ADC and not this compound alone, they illustrate the type of data generated in cell line susceptibility profiling and highlight the potential of potent DNA-damaging agents like this compound.

High-throughput screening (HTS) is a drug discovery process that utilizes automation to rapidly test thousands to millions of compounds for a specific biological activity. researchgate.netnih.gov This methodology can be used to identify new anticancer agents, discover novel mechanisms of action, or find synergistic drug combinations. researchgate.netdrugtargetreview.com HTS can be performed using various formats, including biochemical assays with isolated targets or cell-based assays that assess cellular responses like cell death or pathway modulation. mdpi.commdpi.com

For a compound like this compound, HTS could be employed to:

Screen diverse cancer cell line panels: To rapidly expand the profile of susceptible cancer types beyond initial testing.

Identify biomarkers of sensitivity or resistance: By correlating screening results with the genetic or proteomic profiles of the cell lines.

Discover novel synergistic partners: HTS can screen a library of known drugs in combination with this compound to identify pairings that produce a more potent anticancer effect than either drug alone. nih.gov

A recent study, for instance, conducted an HTS on a patient-derived choroid plexus carcinoma cell line, identifying numerous effective compounds and synergistic combinations for this rare pediatric brain tumor. nih.gov This approach highlights how HTS can uncover new therapeutic strategies for difficult-to-treat cancers. While specific HTS data for this compound is not widely published, its established mechanism as a DNA alkylating agent makes it a strong candidate for inclusion in screens designed to find combinations that overcome DNA repair mechanisms or other forms of drug resistance.

Rational Design and Evaluation of this compound-Based Combination Therapies

The complexity and heterogeneity of cancer often limit the effectiveness of single-agent therapies. nih.govnih.gov Consequently, designing rational combination therapies is a major focus of modern oncology research. nih.govresearchgate.net The goal is to use drugs that target different pathways or mechanisms, leading to a synergistic or additive effect that is more powerful than either drug alone and can help overcome or prevent drug resistance. nih.govoncotarget.com

The rationale for combining this compound with other agents is strong, given its mechanism of action:

Combination with DNA Repair Inhibitors: Since this compound damages DNA, combining it with drugs that inhibit DNA repair pathways (such as PARP inhibitors) could prevent cancer cells from fixing the damage, leading to enhanced cell death.

Combination with other Chemotherapies: Using this compound alongside other cytotoxic agents that have different mechanisms (e.g., microtubule inhibitors or antimetabolites) could create a multi-pronged attack on the cancer cells. nih.gov

Targeted Delivery via ADCs: As previously discussed, the most prominent combination strategy for this compound and similar compounds is their incorporation into ADCs. thno.org This is a form of rational combination where a targeting agent (the antibody) is physically linked to a potent cytotoxic agent (the payload), creating a single therapeutic entity designed for precision. researchgate.net

Preclinical studies are essential for testing these rational combinations. harvard.edunih.gov Researchers use in vitro and in vivo models to confirm that the combination is indeed synergistic and to evaluate its efficacy before moving into clinical trials. nih.govnki.nl For example, a preclinical study on choroid plexus carcinoma validated synergistic combinations of DNA alkylating agents with ATR inhibitors in vitro and in vivo, leading to significantly increased survival in animal models. nih.gov This type of rigorous preclinical evaluation is precisely the path that would be necessary to advance this compound-based combination therapies toward clinical application.

Based on a comprehensive search of available literature, it is not possible to generate an article on the preclinical therapeutic strategies incorporating this compound that adheres to the specified detailed outline.

The search results indicate a significant lack of specific, publicly available preclinical data concerning this compound in the contexts required by the requested sections:

Preclinical Studies on Overcoming Resistance in Combination Regimens:No preclinical studies were identified that specifically investigate overcoming resistance to this compound through combination regimens. General principles of overcoming drug resistance in cancer have been reviewed, but these are not specifically applied to this compound.nih.govnih.gov

The available information on this compound is largely general, identifying it as an antineoplastic antibiotic belonging to the anthracycline class that functions through DNA intercalation. ontosight.ai However, the detailed research findings and data tables required to build out the requested article sections are not present in the accessible public domain. Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not feasible at this time.

Advanced Drug Delivery Systems for Carcinomycin

Nanoparticle-Based Delivery Platforms

Nanoparticle-based drug delivery has emerged as a revolutionary approach in cancer therapy. nih.govnih.gov These systems utilize nanometer-sized carriers to transport anticancer drugs to tumor tissues with greater precision. nih.gov The small size of nanoparticles allows them to take advantage of the enhanced permeability and retention (EPR) effect, leading to passive accumulation in solid tumors. escholarship.org Various materials, including lipids, polymers, and proteins, are used to construct these nanocarriers, each offering unique advantages for drug delivery. nih.govnih.gov

Liposomes are spherical vesicles composed of one or more phospholipid bilayers, capable of encapsulating both hydrophilic and hydrophobic drugs. wikipedia.org This characteristic makes them an effective delivery system for a range of medications. wikipedia.org The encapsulation of anthracyclines, a class of drugs to which Carcinomycin belongs, within liposomes has been a significant area of research, leading to formulations that can reduce the severe side effects of the parent drug, particularly cardiotoxicity, while maintaining or even enhancing therapeutic efficacy. wikipedia.orgnih.gov

Liposomal formulations of anthracyclines such as doxorubicin (B1662922) and daunorubicin (B1662515) have been successfully developed and are used in clinical practice. nih.gov These formulations demonstrate the potential of liposomes to alter the pharmacokinetic profile of the encapsulated drug, leading to prolonged circulation times and increased accumulation in tumor tissues. escholarship.orgnih.gov For instance, pegylated liposomal doxorubicin (PEG-LD) circulates for extended periods, allowing it to extravasate through the leaky vasculature of tumors. escholarship.orgcancernetwork.com Once within the tumor interstitium, the liposomes slowly release the drug, leading to sustained local concentrations. cancernetwork.com

Research has shown that after intravenous administration of PEG-LD, over 90% of the doxorubicin in the plasma remains encapsulated within the liposome (B1194612). cancernetwork.com This encapsulation is key to reducing the peak plasma concentrations of the free drug, which is believed to be a major contributor to acute and chronic toxicities. cancernetwork.comresearchgate.net

Table 1: Comparison of Conventional vs. Liposomal Anthracycline Toxicity

| Adverse Effect | Conventional Anthracyclines | Liposomal Anthracyclines | Odds Ratio (OR) | 95% Confidence Interval (CI) |

|---|---|---|---|---|

| Congestive Heart Failure | Higher Incidence | Lower Incidence | 0.34 | 0.24-0.47 |

| Neutropenia | Higher Incidence | Lower Incidence | 0.62 | 0.45-0.85 |

| Alopecia | Higher Incidence | Lower Incidence | 0.25 | 0.10-0.62 |

Data synthesized from a meta-analysis of randomized controlled trials comparing liposomal and conventional anthracyclines. researchgate.net

Polymeric nanoparticles (PNPs) are another major class of nanocarriers for anticancer drugs. bohrium.comfrontiersin.org These can be formulated as nanospheres, nanocapsules, micelles, or dendrimers. illinois.edu Polymers used can be natural, like chitosan (B1678972) and albumin, or synthetic, such as polylactic-co-glycolic acid (PLGA). nih.govresearchgate.net PNPs offer advantages like stability, controlled drug release, and the ability to be surface-modified for targeted delivery. bohrium.comresearchgate.net Polymeric micelles, which self-assemble from amphiphilic block copolymers, have a hydrophobic core that can effectively load hydrophobic drugs like many chemotherapeutics. frontiersin.org

Protein-based nanoparticles (PBNPs) have gained significant interest due to their excellent biocompatibility, biodegradability, and low toxicity. nih.govrsc.org Proteins are natural molecules that can be readily metabolized by the body and offer surfaces that are easily modified for attaching targeting ligands. nih.gov Albumin, a natural plasma protein, has been successfully used to create nanocarriers for anticancer drugs. nih.gov For example, albumin-bound paclitaxel (B517696) is an approved cancer therapy that demonstrates the clinical feasibility of this approach. nih.gov Other proteins like ferritin, with its cage-like structure, are also being explored for encapsulating and delivering drugs. rsc.orgmdpi.com

Table 2: Examples of Protein-Based Nanocarriers in Development

| Protein Carrier | Drug Example | Key Features | Reference |

|---|---|---|---|

| Albumin | Paclitaxel | Biocompatible, non-toxic, leverages natural tumor accumulation. | nih.gov |

| Ferritin | Doxorubicin | Nanocage structure for drug encapsulation, pH-sensitive disassembly for release. | mdpi.com |

| Silk Fibroin | Various | Biodegradable, good targeting capabilities. | rsc.org |

| Zein (from corn) | Lutein | Glycosylation can improve trapping efficiency and stability. |

This table provides examples of how different proteins are being utilized as nanocarriers for therapeutic agents.

Magnetic nanoparticles (MNPs), typically composed of iron oxides like magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃), offer a unique method for targeted drug delivery. mdpi.comnih.gov These nanoparticles can be guided to a specific tumor site within the body by applying an external magnetic field. nih.govresearchgate.net This "magnetic drug targeting" can significantly increase the local concentration of the chemotherapeutic agent, enhancing its efficacy while minimizing systemic exposure and associated side effects. mdpi.comresearchgate.net

Once the drug-loaded MNPs accumulate at the tumor site, the drug can be released. Furthermore, MNPs can be used for magnetic hyperthermia, where an alternating magnetic field is applied to generate heat, which can directly kill cancer cells or trigger the release of the drug from a temperature-sensitive carrier. mdpi.com This dual functionality makes MNPs a versatile platform for cancer therapy. innovareacademics.in Various materials, including polymers and lipids, can be used to coat the MNPs, improving their stability and biocompatibility. mdpi.com

Research has demonstrated the potential of MNP-based systems to augment the capabilities of nanomedicine. mdpi.com For instance, superparamagnetic iron oxide nanoparticles (SPIONs) have been successfully conjugated with drugs and guided by external magnetic fields in preclinical models. researchgate.net

Stimuli-responsive drug delivery systems are "smart" platforms designed to release their therapeutic payload in response to specific triggers present in the tumor microenvironment or applied externally. researchgate.netmdpi.com This approach allows for enhanced spatial and temporal control over drug release, further improving the therapeutic index of anticancer drugs. researchgate.net

Light-Activated Systems: These systems incorporate photosensitive agents into the nanocarrier. phospholipid-research-center.com Upon irradiation with light of a specific wavelength, typically near-infrared (NIR) light which has better tissue penetration, the nanocarrier undergoes a change that triggers drug release. phospholipid-research-center.compnas.org For example, photosensitizers can generate heat or reactive oxygen species (ROS) that destabilize the carrier, such as a liposome or a hydrogel, leading to the release of the encapsulated drug. researchgate.netpop.bio This allows for precise, on-demand drug release at the tumor site. lidsen.com The PhotoDOX system, which combines a photosensitive porphyrin-phospholipid nanoparticle with doxorubicin, is an example of a light-activated chemotherapy platform. pop.bio

pH-Sensitive Systems: The microenvironment of solid tumors is often more acidic (pH 6.5-6.9) than that of normal tissues and blood (pH 7.4). frontiersin.orgnih.gov This pH difference can be exploited as an endogenous stimulus. pH-responsive nanocarriers are designed to be stable at physiological pH but to destabilize and release their drug cargo in the acidic tumor environment. frontiersin.orgmdpi.com This can be achieved by incorporating ionizable groups or acid-labile chemical bonds into the nanoparticle structure. mdpi.comtandfonline.com When the nanoparticle enters the acidic tumor milieu or is taken up by cancer cells into acidic endosomes and lysosomes, the change in pH triggers the release of the drug directly at the target site. nih.govwikipedia.org

Table 3: Overview of Stimuli-Responsive Systems for this compound Delivery

| Stimulus | Mechanism of Action | Advantages | Representative Carrier Types |

|---|---|---|---|

| Light (External) | Photothermal effect or photochemical reactions cause carrier disruption. | High spatial and temporal control of drug release. lidsen.com | Liposomes, Hydrogels, Porphyrin-based nanoparticles. phospholipid-research-center.compop.bio |

| pH (Internal) | Protonation of components or cleavage of acid-labile bonds leads to carrier swelling or degradation. | Utilizes the natural tumor microenvironment for targeted release. frontiersin.orgnih.gov | Polymeric micelles, Liposomes, Dendrimers, Hydrogels. frontiersin.orgmdpi.com |

This table summarizes the principles of major stimuli-responsive systems applicable to this compound delivery.

Microencapsulation Techniques for Localized Therapeutic Delivery

Microencapsulation is a well-established technique for creating controlled-release drug delivery systems. nih.gov This process involves enclosing small particles of a solid or liquid active agent (the core) within a continuous film of a polymeric material (the shell). researchgate.net The resulting microparticles or microcapsules can protect the encapsulated drug from degradation, control its release rate over extended periods, and enable localized delivery to a specific site in the body, thereby reducing systemic side effects. nih.goviipseries.org

For a potent cytotoxic agent like this compound, localized delivery via microencapsulation is a highly attractive strategy. By administering this compound-loaded microparticles directly into or near a tumor site, a high local concentration of the drug can be achieved, enhancing its anticancer effect while minimizing exposure to healthy tissues. iipseries.org A variety of biodegradable polymers are suitable for this purpose, including poly(lactic-co-glycolic acid) (PLGA), polylactic acid (PLA), chitosan, and gelatin. mdpi.comiipseries.org

Several methods can be used to prepare these microparticles, each with its own advantages.

Common Microencapsulation Techniques:

Solvent Evaporation: In this technique, the drug and a polymer are dissolved in a volatile organic solvent. researchgate.net This solution is then emulsified in an aqueous phase to form small droplets. The organic solvent is subsequently removed by evaporation, causing the polymer to precipitate around the drug, forming solid microparticles. researchgate.net

Spray Drying: This method involves atomizing a solution or suspension containing the drug and polymer into a stream of hot gas. researchgate.net The solvent rapidly evaporates, leaving behind dried microparticles with the drug encapsulated within the polymer matrix. researchgate.net

Coacervation-Phase Separation: This process is induced by changing the physicochemical properties of a polymer solution (e.g., by altering pH, temperature, or adding a non-solvent) to cause the polymer to separate out as a distinct liquid phase (the coacervate), which then coats the dispersed drug particles. researchgate.net

The choice of polymer and fabrication technique significantly influences the key characteristics of the microparticles, such as their size, drug loading capacity, and release profile. mdpi.com For example, studies with other anticancer drugs have shown that altering the ratio of PLA to PLGA can modify the drug release rate. mdpi.com

The following table summarizes the properties of different polymers used in microencapsulation for localized drug delivery.

| Polymer | Type | Key Properties for Microencapsulation | Common Fabrication Methods |

| PLGA (Poly(lactic-co-glycolic acid)) | Synthetic, Biodegradable Polyester | Tunable degradation rate, well-documented regulatory approval history, good biocompatibility. dovepress.commdpi.com | Solvent Evaporation, Spray Drying |

| PLA (Polylactic Acid) | Synthetic, Biodegradable Polyester | Slower degradation compared to PLGA, provides more sustained release. dovepress.commdpi.com | Solvent Evaporation, Emulsion-based techniques |

| Chitosan | Natural, Biodegradable Polysaccharide | Mucoadhesive properties, pH-sensitive, enhances absorption. iipseries.org | Coacervation, Spray Drying |

| Gelatin | Natural, Biodegradable Protein | Forms hydrogels, sensitive to pH, can be used for oral gene delivery applications. iipseries.org | Coacervation, Emulsion-based techniques |

| PCL (Polycaprolactone) | Synthetic, Biodegradable Polyester | Very slow degradation rate, suitable for long-term controlled release. iipseries.org | Solvent Evaporation, Electrospinning |

Synthetic Biology Applications in Carcinomycin Research

Engineering Microbial Biosynthesis Pathways for Enhanced Production

The producing organism of Carcinomycin has been identified as Streptomyces sp. DSM 40572. dsmz.dedsmz.de Microbial production of complex natural products is often limited by low titers. Synthetic biology and metabolic engineering provide a suite of tools to optimize the biosynthesis of such compounds. nih.govnih.gov Although specific examples of engineering the this compound pathway are not detailed in the literature, a general workflow can be described.

The process begins with the identification and characterization of the biosynthetic gene cluster (BGC) responsible for producing the compound. nih.gov Once the this compound BGC is known, its production in the native Streptomyces host or a heterologous host like E. coli could be enhanced through several strategies: nih.govmdpi.com

Refactoring Regulatory Elements: Replacing native promoters and ribosome binding sites with a library of well-characterized synthetic parts to optimize the expression levels of key biosynthetic enzymes.

Precursor Supply Enhancement: Overexpressing genes in pathways that supply essential precursors for this compound synthesis.

Eliminating Competing Pathways: Deleting genes of pathways that divert metabolic flux away from the desired product. mdpi.com

Genome-Scale Modeling: Using computational models of metabolism to predict genetic modifications that would lead to increased production.

These genetic modifications are typically implemented using CRISPR-Cas genome editing tools, which have been adapted for use in various microbial hosts. jmicrobiol.or.kr

Table 1: General Strategies for Enhancing Natural Product Biosynthesis

| Strategy | Description | Example Target |

| Promoter Engineering | Replacing native promoters with strong, constitutive, or inducible synthetic promoters to control gene expression. | Genes encoding rate-limiting enzymes in the biosynthetic pathway. |

| Precursor Engineering | Upregulating pathways that provide the basic building blocks for the natural product. | Malonyl-CoA, Amino Acids, etc. |

| Pathway Optimization | Optimizing the stoichiometry of enzyme expression across the entire biosynthetic pathway. | Polyketide synthases (PKS), Nonribosomal peptide synthetases (NRPS). |

| Host Engineering | Modifying the host organism to be a more robust chassis for production, e.g., by improving stress tolerance. | Deletion of competing secondary metabolite clusters or proteases. |

Designing Genetic Circuits for Spatiotemporal Control of Therapeutic Activity

A significant challenge in cancer chemotherapy is the off-target toxicity of potent compounds. Synthetic biology offers a solution by creating "smart" therapeutic systems, such as engineered cells or bacteria, that can precisely control the delivery and activity of a cytotoxic payload like this compound. nih.govnih.gov Genetic circuits are engineered gene networks that can sense specific environmental cues and respond by activating a pre-programmed output. escholarship.orgpolscientific.com

While no circuits have been explicitly designed for this compound, researchers have developed systems that respond to the unique conditions of the tumor microenvironment (TME), such as hypoxia (low oxygen) or the presence of specific cancer biomarkers. umass.eduelifesciences.org An engineered bacterium carrying this compound biosynthetic genes, or a cellular therapeutic armed with the drug, could be programmed with a genetic circuit to:

Sense and Respond: Use synthetic promoters that are only activated under hypoxic conditions, which are characteristic of solid tumors. nih.gov

Integrate Multiple Signals: Employ logic gates (e.g., AND-gate) that require the presence of two or more tumor-specific signals before activating drug production or release. elifesciences.orggatech.edu This enhances specificity and reduces the risk of harming healthy tissue.

Control Dosage: Incorporate quorum sensing mechanisms, where bacteria produce the therapeutic agent only after reaching a sufficient population density within the tumor, followed by synchronized lysis to release the drug payload. escholarship.orgumass.edu

These approaches could, in principle, concentrate the therapeutic effect of this compound at the tumor site, thereby increasing efficacy and minimizing systemic side effects. businesswire.combu.edu

Development of Biosensors for Real-Time Monitoring of Drug Effects or Resistance

Understanding how a tumor responds to a drug in real-time is crucial for personalized medicine. Biosensors are analytical devices that convert a biological response into a measurable signal. nih.govnih.gov Synthetic biology enables the creation of cell-based or cell-free biosensors to monitor the activity of drugs like this compound and the emergence of resistance. preprints.org

Although no biosensors specific to this compound have been described, general approaches in development could be adapted:

Drug-Target Engagement Biosensors: Genetically encoded reporters, such as those based on Förster Resonance Energy Transfer (FRET), could be designed to produce a fluorescent signal when this compound interacts with its cellular target (e.g., DNA). This would allow for real-time visualization of the drug's action within cells. preprints.org

Apoptosis/Toxicity Reporters: Cells can be engineered with a synthetic circuit that expresses a reporter protein (e.g., luciferase or a fluorescent protein) when the cell undergoes apoptosis in response to the drug. This provides a clear readout of the drug's cytotoxic effectiveness. mdpi.com

Resistance Monitoring: Biosensors can be designed to detect the upregulation of genes known to confer resistance to anthracycline antibiotics. For example, a circuit could be built to produce a signal if it detects increased expression of drug efflux pumps, alerting clinicians to the development of resistance. nih.govpreprints.org

Table 2: Types of Biosensors Applicable to Cancer Drug Monitoring

| Biosensor Type | Transducer Principle | Analyte Example | Application |

| Electrochemical | Measures changes in current, voltage, or impedance. preprints.org | Cancer biomarkers (e.g., PSA), drug molecules. mdpi.com | Point-of-care diagnostics, drug level monitoring. |

| Optical | Detects changes in light absorbance, fluorescence, or surface plasmon resonance (SPR). nih.gov | DNA hybridization, protein-protein interactions. mdpi.com | Detecting drug-target engagement, identifying biomarkers. |

| Piezoelectric | Measures changes in mass on a crystal's surface. nih.gov | Whole cells, proteins. | Detecting cancer cells, biomarker quantification. |

| Genetically Encoded | Uses engineered cells with reporter genes that respond to specific molecular events. | Cellular stress, apoptosis, specific pathway activation. | High-throughput drug screening, mechanism of action studies. |

Synthetic Biology Approaches to Modulate Tumor Microenvironment

The tumor microenvironment (TME) often promotes cancer progression and can act as a barrier to effective therapy. Synthetic biology provides tools to engineer biological systems that can enter tumors and beneficially remodel the TME. umass.edunih.gov Engineered bacteria, for instance, naturally colonize the hypoxic and immunoprivileged cores of tumors. nih.gov

While not yet applied to this compound therapy, these engineered microbes can be programmed to:

Alleviate Immunosuppression: Secrete enzymes or cytokines that disrupt the immunosuppressive network within the TME, making the tumor more visible to the patient's immune system. umass.edufrontiersin.org

Deplete Tumor-Promoting Metabolites: Express enzymes that consume metabolites, like arginine, which are crucial for the growth of some cancer cells. umass.edu

Enhance Combination Therapy: An engineered bacterium could be designed to remodel the TME to make it more susceptible to a concurrently administered drug like this compound. For example, by breaking down the dense extracellular matrix, the bacterium could improve drug penetration into the tumor.

This strategy aims to turn the TME from a sanctuary for cancer cells into a hostile environment, thereby augmenting the efficacy of traditional chemotherapies. frontiersin.org

Rational Design of Engineered Biological Systems to Overcome Drug Resistance

Drug resistance is a major cause of treatment failure in oncology. Systems and synthetic biology offer rational approaches to designing therapies that can preempt or overcome resistance. frontiersin.orgnih.gov This involves understanding the complex molecular networks that cancer cells use to evade treatment and engineering systems that can counteract these mechanisms. rivm.nlnih.gov

For a drug like this compound, which belongs to the anthracycline class, common resistance mechanisms include increased drug efflux and alterations in drug targets. Engineered biological systems could be designed to combat this:

Targeted Delivery of Resistance Inhibitors: An engineered bacterium could be programmed to sense the tumor environment and deliver an inhibitor of efflux pumps specifically at the tumor site, resensitizing the cancer cells to this compound. biorxiv.org

Multi-Payload Delivery: A synthetic system could be designed to deliver this compound along with one or more other therapeutic agents that target different pathways. This multi-pronged attack makes it harder for cancer cells to develop resistance. elifesciences.org

Logic-Gated Therapies: A genetic circuit could be designed to only activate a highly toxic therapeutic payload if it detects a biomarker associated with a drug-resistant state, selectively eliminating the most dangerous cells. polscientific.comelifesciences.org

By integrating computational modeling with the construction of novel biological devices, synthetic biology holds the promise of creating more robust and durable cancer therapies. nih.govfrontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products